2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride chemical properties
2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride chemical properties
An In-Depth Technical Guide to 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride: Properties, Synthesis, and Scientific Context
Executive Summary
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride (CAS No. 1211342-26-5). While this particular molecule is not extensively characterized in peer-reviewed literature, this document synthesizes available data, proposes scientifically grounded methodologies for its synthesis and analysis, and situates it within the broader context of quinazoline chemistry. By examining related structures and established reaction mechanisms, this whitepaper offers researchers and drug development professionals a foundational understanding of its chemical properties, potential reactivity, and plausible applications, particularly in areas like oncology and anti-inflammatory research.
The Quinazoline Scaffold: A Privileged Structure in Drug Discovery
The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, has been a subject of intense study since its first synthesis in the late 19th century.[3] The versatility of this heterocyclic motif stems from its ability to be substituted at various positions, leading to a vast chemical space with diverse pharmacological profiles.[1] The properties of substituted quinazolines are largely dependent on the nature and position of these substituents on either the pyrimidine or benzene rings.[1]
Derivatives of quinazoline are central to many approved drugs and clinical candidates, exhibiting activities that include:
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Anticancer: Many quinazoline derivatives function as potent enzyme inhibitors, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors used in cancer therapy.[1]
-
Anti-inflammatory: Certain derivatives have shown significant anti-inflammatory properties by modulating pathways involving nitric oxide (NO) and tumor necrosis factor-α (TNF-α).[2][4]
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Antimicrobial and Antiviral: The scaffold is also explored for its efficacy against various pathogens.[1][3]
The subject of this guide, 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride, incorporates three key features:
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A 1,4-Dihydroquinazoline Core: Unlike the fully aromatic quinazoline, the dihydro- form has a saturated carbon at position 4, altering its planarity and electronic properties.
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A 2-Methylsulfanyl Group: The presence of a methylthio (-SCH3) group at the 2-position is significant. This group can influence receptor binding, metabolic stability, and solubility. Studies on related compounds show that methylsulfanyl moieties are key for biological activity.[4][5]
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A Hydrochloride Salt: This indicates the compound is basic and has been protonated to form a salt, a common strategy to improve solubility and stability for handling and formulation.
Physicochemical and Structural Properties
The fundamental identity and properties of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride are summarized below. This data is primarily sourced from chemical supplier databases, as extensive experimental characterization is not publicly available.
| Property | Value | Source |
| CAS Number | 1211342-26-5 | [6] |
| Molecular Formula | C₉H₁₁ClN₂S | [6] |
| Molecular Weight | 214.71 g/mol | [6] |
| SMILES Code | CSC(N1)=NCC2=C1C=CC=C2.[H]Cl | [6] |
| Physical Appearance | Predicted: White to off-white solid | |
| Solubility | Predicted: Soluble in water, DMSO, methanol |
Structural Elucidation
The chemical structure consists of a dihydroquinazoline ring system with a methylsulfanyl group attached to the amidine carbon (C2). The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, most likely N1 within the amidine system.
Caption: Structure of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride.
Synthesis and Mechanistic Considerations
A definitive, published synthesis for 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride is not available. However, a chemically sound pathway can be proposed based on established methodologies for analogous heterocyclic systems. The most plausible approach involves a three-step sequence starting from 2-aminobenzylamine.
Proposed Synthetic Pathway:
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Cyclization to form Thione: Reaction of 2-aminobenzylamine with carbon disulfide (CS₂) under basic conditions would lead to the cyclized intermediate, 2-thioxo-1,2,3,4-tetrahydroquinazoline. This is a standard method for forming cyclic thioureas from diamines.
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S-Methylation: The thione intermediate is then subjected to S-methylation. This reaction proceeds via nucleophilic attack of the sulfur atom on an electrophilic methyl source, such as methyl iodide (CH₃I) or dimethyl sulfate, in the presence of a base (e.g., K₂CO₃, NaH) to deprotonate the thione. This step is a regioselective S-alkylation, a common and efficient transformation for this class of compounds.[7]
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Salt Formation: The resulting free base, 2-(Methylsulfanyl)-1,4-dihydroquinazoline, is dissolved in a suitable solvent like diethyl ether or isopropanol, and a solution of hydrochloric acid (e.g., HCl in ether) is added to precipitate the hydrochloride salt.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Illustrative)
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Step 1: Synthesis of 2-thioxo-1,2,3,4-tetrahydroquinazoline
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Dissolve 2-aminobenzylamine (10 mmol) in ethanol (50 mL) in a round-bottom flask.
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Add potassium hydroxide (12 mmol) and stir until dissolved.
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Add carbon disulfide (12 mmol) dropwise at room temperature.
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Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (approx. 6-8 hours).
-
Cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the thione intermediate.
-
-
Step 2: Synthesis of 2-(Methylsulfanyl)-1,4-dihydroquinazoline (Free Base)
-
Suspend the thione intermediate (8 mmol) and potassium carbonate (16 mmol) in acetone (40 mL).
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Add methyl iodide (10 mmol) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. Upon completion (approx. 4-6 hours), filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude free base.
-
Purify the product by column chromatography on silica gel if necessary.
-
-
Step 3: Preparation of 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride
-
Dissolve the purified free base (5 mmol) in anhydrous diethyl ether (30 mL).
-
Cool the solution in an ice bath.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.
-
Spectroscopic and Analytical Characterization (Predicted)
As experimental spectra are not available, the following characteristics are predicted based on the known spectral properties of the quinazoline core and related functional groups.[7][8][9]
| Technique | Predicted Observations |
| ¹H NMR (DMSO-d₆) | δ 10-12 ppm: Broad singlet, 2H (N-H protons, exchangeable with D₂O).δ 7.0-7.8 ppm: Multiplet, 4H (aromatic protons of the benzene ring).δ 4.5-4.8 ppm: Singlet, 2H (C4-CH₂ protons).δ 2.5-2.7 ppm: Singlet, 3H (S-CH₃ protons). |
| ¹³C NMR (DMSO-d₆) | δ 160-165 ppm: C2 (amidine carbon).δ 115-145 ppm: 6C (aromatic carbons).δ 40-45 ppm: C4 (aliphatic CH₂).δ 12-15 ppm: S-CH₃ carbon. |
| Mass Spec. (ESI+) | m/z: 179.07 [M+H]⁺ for the free base (C₉H₁₀N₂S). Expected high-resolution mass would confirm the elemental composition. |
| IR Spectroscopy (KBr) | 3200-3000 cm⁻¹: N-H stretching vibrations.3000-2850 cm⁻¹: C-H stretching (aromatic and aliphatic).~1640 cm⁻¹: C=N stretching of the amidine group.~1600, 1480 cm⁻¹: C=C aromatic ring stretching. |
Reactivity and Chemical Behavior
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Basicity: The dihydro-amidine structure is basic and readily forms the stable hydrochloride salt. The N1 and N3 positions are potential sites of protonation.
-
Nucleophilic Substitution: The 2-methylsulfanyl group can act as a leaving group in nucleophilic aromatic substitution-type reactions, allowing for the introduction of other functional groups (e.g., amines, alcohols) at the 2-position. This is a key reaction for creating libraries of analogs for structure-activity relationship (SAR) studies.[3]
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Oxidation: The sulfur atom of the methylsulfanyl group is susceptible to oxidation, potentially forming sulfoxide and sulfone derivatives. This can occur metabolically or through chemical oxidation and would significantly alter the compound's electronic properties and biological activity.
-
Aromatization: The 1,4-dihydroquinazoline ring could potentially be oxidized to the fully aromatic quinazoline system under certain conditions, though this typically requires a chemical oxidant.
Potential Applications and Biological Context
The therapeutic potential of this compound can be inferred from studies on structurally similar molecules. The combination of the quinazoline core and a methylsulfanyl substituent points toward two primary areas of interest for researchers.
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Anti-inflammatory Activity: A series of 2-methylsulfanyl-[1][7][8]triazolo[1,5-a]quinazoline derivatives were evaluated for their ability to inhibit inflammatory mediators.[4][5] Several compounds were identified as promising multi-potent anti-inflammatory agents, suggesting that the 2-methylsulfanyl quinazoline pharmacophore is a valid starting point for developing new treatments for inflammatory diseases.[4]
-
Anticancer Activity: The broader quinazoline family is rich with anticancer agents.[1][10] Specifically, 2-methylsulfanyl-triazoloquinazoline derivatives have demonstrated cytotoxicity against hepatocellular and colon carcinoma cell lines.[4][5] The mechanism often involves the inhibition of key cellular enzymes.[8] The title compound could be investigated as an inhibitor of protein kinases or other enzymes implicated in cancer progression.
Caption: Logical relationship of the chemical scaffold to potential bio-activities.
Safety and Handling
No specific toxicological data for 2-(Methylsulfanyl)-1,4-dihydroquinazoline hydrochloride is available. Therefore, it must be handled with the standard precautions for a novel laboratory chemical of unknown toxicity.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[11]
References
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Helali, A., Sarg, M., Koraa, M. and El-Zoghbi, M. (2014) Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4, 12-37. [Link]
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Atamanyuk, D., et al. (2020) Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. [Link]
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Kavitha, C., et al. (2010) Quinazoline derivatives & pharmacological activities: a review. SciSpace. [Link]
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Sharma, V. K., et al. (2021) A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. [Link]
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Marwa, A. G., et al. (2024) Synthesis and Reactions of 2-[(methylsulfanyl) (phenylamino) and 2-[(methylsulfanyl)(N-methylphenylamino) methylidene]-1,3. Minosegibutor.hu. [Link]
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Astudillo-Sánchez, P. D., et al. (2022) Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing). [Link]
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Al-Salahi, R. A., et al. (2013) Cytotoxicity and anti-inflammatory activity of methylsulfanyl-triazoloquinazolines. PubMed. [Link]
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Aouad, M. R. (2024) Biological Activities of Recent Advances in Quinazoline. IntechOpen. [Link]
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Alshammari, M. B., et al. (2015) Crystal structure of 2-[4-(methylsulfanyl)quinazolin-2-yl]-1-phenylethanol. PMC. [Link]
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Al-Salahi, R., et al. (2013) RETRACTED: Cytotoxicity and Anti-Inflammatory Activity of Methylsulfanyl-Triazoloquinazolines. MDPI. [Link]
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Al-Salahi, R., et al. (2013) Synthesis of 2-methylsulfanyl-[1][7][8]triazolo[1,5-a]quinazolin-5-one and its derivatives 1–25. ResearchGate. [Link]
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Da Costa, V. H. P., et al. (2025) Discovery and SAR Exploration of Novel Nanomolar 3,4-dihydroquinazolin-2(1H)-one Non-Nucleoside Reverse Transcriptase Inhibitors. ChemRxiv. [Link]
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PubChem. (n.d.) 1,1,2,2,3,3,4,4,4-Nonafluoro-N-(2-hydroxyethyl)-N-methylbutane-1-sulphonamide. PubChem. [Link]
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Zhang, Y., et al. (2025) Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). PMC. [Link]
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ResearchGate. (2018) Dodecanoyl isothiocyanate and N՝-(2-cyanoacetyl) dodecanehydrazide as precursors for the synthesis of different heterocyclic compounds with interesting antioxidant and antitumor activity. ResearchGate. [Link]
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NextSDS. (n.d.) 2-(Methylsulfanyl)-5,6,7,8-tetrahydroquinazolin-4- aMine. NextSDS. [Link]
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Kokkinova, D., et al. (2022) Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis. Biointerface Research in Applied Chemistry. [Link]
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Karpenko, A. V., et al. (2009) Synthesis of New 2-Thio[1][7][8]triazolo[1,5-c]quinazoline Derivatives and Its Antimicrobial Activity. ResearchGate. [Link]
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